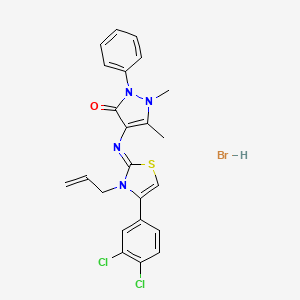

![molecular formula C18H19N3O3S B2938707 N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide CAS No. 33284-06-9](/img/structure/B2938707.png)

N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

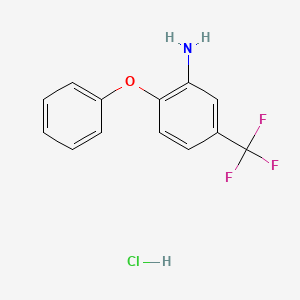

“N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving esterification, reaction with hydrazine hydrate, and reaction with arylsulfonyl chlorides .Scientific Research Applications

Molecular Docking and Biological Interactions

- Electronic and Biological Interactions : A study evaluated the electronic behavior, wave function, and biological properties of a similar compound, investigating its interactions in polar liquids and its potential for fungal and cancer activities through molecular docking studies. This approach underscores the compound's relevance in drug design and cancer research (Bharathy et al., 2021).

Synthesis and Chemical Properties

- Antimicrobial Evaluation of Novel Derivatives : Research into the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable as antimicrobial agents, highlights the chemical versatility and potential therapeutic applications of compounds related to N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide (Darwish et al., 2014).

- Chemoselective Acetylation for Antimalarial Drugs : The use of related compounds in the synthesis of antimalarial drugs by chemoselective acetylation demonstrates the compound's potential in contributing to the development of treatments for infectious diseases (Magadum & Yadav, 2018).

Anticancer and Antimicrobial Activities

- Glutaminase Inhibition for Cancer Therapy : A study on the design, synthesis, and pharmacological evaluation of analogs as glutaminase inhibitors presents an application of related compounds in inhibiting cancer cell growth, indicating a promising route for cancer therapy (Shukla et al., 2012).

- Antibacterial and Antifungal Activities : The synthesis of N-substituted sulfanilamide derivatives and their evaluation against various bacterial and fungal strains show the potential antimicrobial applications of these compounds, contributing to the development of new antibiotics (Lahtinen et al., 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives bind with high affinity to multiple receptors , which could suggest a broad spectrum of potential targets for this compound.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound affects multiple biochemical pathways.

Result of Action

The wide range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Given the presence of the indole nucleus, it is likely that it interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions could be influenced by the unique structure of the compound .

Cellular Effects

It is plausible that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[4-[2-(1H-indol-3-yl)ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-13(22)21-15-6-8-16(9-7-15)25(23,24)20-11-10-14-12-19-18-5-3-2-4-17(14)18/h2-9,12,19-20H,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXGUKFGZHIMJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)

![Butyl[(2-fluorophenyl)methyl]amine hydrochloride](/img/structure/B2938632.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![1-[(4-ethylphenyl)methyl]-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2938643.png)

![N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![N,7-bis(4-chlorophenyl)-2,4-dimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2938647.png)